20(R)-Ginsenoside Rg2

Description

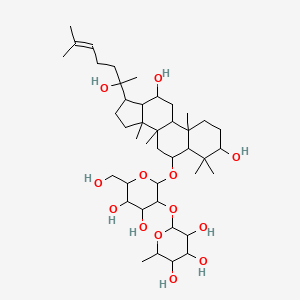

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCLJAHARWNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-74-5 | |

| Record name | 52286-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 189 °C | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of 20(R)-Ginsenoside Rg2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 20(R)-Ginsenoside Rg2, a rare and pharmacologically significant ginsenoside. Due to the complexity of its stereochemistry, the primary method for obtaining this compound is not through a de novo total synthesis but rather through the stereochemical conversion of more abundant, naturally occurring ginsenosides. This document details the most common chemical transformation method, acid-catalyzed epimerization, and provides insights into the compound's neuroprotective mechanisms.

Introduction to this compound

Ginsenosides, the primary active components of Panax ginseng, are a class of triterpenoid saponins with a wide range of pharmacological activities. They are classified as protopanaxadiol (PPD) or protopanaxatriol (PPT) types based on their aglycone structure. The stereochemistry at the C-20 position is a critical determinant of their biological activity. While most naturally occurring ginsenosides possess a 20(S) configuration, the 20(R) epimers, including this compound, are rare but often exhibit unique and potent bioactivities, particularly in the context of neuroprotection.[1] The limited natural abundance and challenges in direct chemical synthesis have driven the development of semi-synthetic methods to access these valuable compounds.

Chemical Synthesis via Acid-Catalyzed Epimerization

The most practical and reported method for the chemical synthesis of this compound is the acid-catalyzed epimerization of a readily available 20(S)-ginsenoside precursor, such as Ginsenoside Re. This process involves the conversion of the stereocenter at the C-20 position.

The proposed mechanism for this epimerization in an acidic medium involves the dehydration at the C-20 position to form a carbocation intermediate. Subsequent rehydration can occur from either face of the planar carbocation, leading to a mixture of both 20(S) and 20(R) epimers. By carefully controlling the reaction conditions, the formation of the 20(R) isomer can be optimized.

Experimental Protocol: Acid-Catalyzed Epimerization of Ginsenoside Re

This protocol is based on the reported acid degradation of ginseng stem and leaf saponins to produce this compound.[2]

Objective: To synthesize this compound through acid-catalyzed epimerization of Ginsenoside Re.

Materials:

-

Ginsenoside Re (starting material)

-

Acetic acid (50% aqueous solution)

-

Organic solvents for extraction (e.g., ethyl acetate, n-butanol)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Reaction Setup: Dissolve Ginsenoside Re in a 50% aqueous acetic acid solution at a material-to-liquid ratio of 1:20 (w/v).

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature. The optimal reported degradation temperature for this conversion should be carefully maintained.

-

Reaction Time: Allow the reaction to proceed for a specific duration, as optimized in the literature, to maximize the yield of this compound.[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent, such as ethyl acetate or n-butanol, to separate the ginsenoside products from the aqueous layer.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product is then subjected to purification by silica gel column chromatography followed by preparative HPLC to isolate this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via acid-catalyzed epimerization of Ginsenoside Re.

| Parameter | Value | Reference |

| Starting Material | Ginsenoside Re | [2] |

| Reagent | 50% Acetic Acid | [2] |

| Material-to-Liquid Ratio | 1:20 (w/v) | [2] |

| Conversion Rate to 20(R)-Rg2 | 24.29% | [2] |

| Molecular Formula | C42H72O13 | [3] |

| Molecular Weight | 785.025 g/mol | [3] |

Neuroprotective Signaling Pathways of this compound

This compound has demonstrated significant neuroprotective effects, which are attributed to its modulation of key intracellular signaling pathways.[1] The compound has been shown to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell survival and differentiation. In the context of neuronal injury, toxins like 6-hydroxydopamine (6-OHDA) can induce the phosphorylation of ERK1/2, leading to apoptosis. This compound has been shown to inhibit this toxin-induced phosphorylation, thereby exerting a neuroprotective effect.[1][4]

Caption: Inhibition of 6-OHDA-induced apoptosis by this compound via the MAPK/ERK pathway.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway generally promotes cell survival. This compound is believed to exert its anti-apoptotic and antioxidant effects, in part, by modulating the PI3K/Akt pathway, leading to increased cell viability and protection against neuronal damage.[2]

Caption: Neuroprotection by this compound through activation of the PI3K/Akt pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound is summarized in the following diagram.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The chemical synthesis of this compound is most effectively achieved through the acid-catalyzed epimerization of its 20(S)-epimer, Ginsenoside Re. This technical guide provides a foundational protocol and highlights the key quantitative aspects of this transformation. Furthermore, understanding the neuroprotective mechanisms of this compound, particularly its modulation of the MAPK/ERK and PI3K/Akt signaling pathways, is crucial for its development as a potential therapeutic agent for neurological disorders. Further research is warranted to optimize the synthesis and purification processes to improve yields and to fully elucidate its pharmacological profile.

References

20(R)-Ginsenoside Rg2: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization from Panax ginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 20(R)-Ginsenoside Rg2, a naturally occurring saponin found in Panax ginseng. It details the historical discovery and the intricate methodologies for its isolation and purification. The guide presents comprehensive experimental protocols, quantitative data on its prevalence, and detailed spectroscopic data for its structural elucidation. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Significance

This compound was first isolated as a minor ginsenoside from the lateral roots of Panax ginseng C.A. Meyer.[1] It is a stereoisomer of the more commonly studied 20(S)-Ginsenoside Rg2, with the difference lying in the spatial arrangement of the hydroxyl group at the C-20 position of the dammarane-type triterpenoid saponin structure. While present in smaller quantities in raw ginseng, its concentration can be influenced by processing methods such as steaming, which converts other ginsenosides into Rg2.[2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its neuroprotective effects.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₂O₁₃ | [4] |

| Molecular Weight | 785.025 g/mol | [4] |

| CAS Number | 80952-72-3 | [4] |

| Appearance | White powder/colorless needles | [1][4] |

| Purity | 95% - 99% (Commercially available) | [4] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Panax ginseng is a multi-step process involving extraction, enrichment, and chromatographic separation.

Extraction of Total Ginsenosides

A common method for the extraction of total ginsenosides from Panax ginseng plant material (roots, stems, or leaves) is ultrasound-assisted extraction with an alcohol-based solvent.

Protocol:

-

Sample Preparation: Air-dried and powdered Panax ginseng material (e.g., 50 g with a particle size of 80-100 mesh).

-

Extraction Solvent: 70-95% Methanol or Ethanol.

-

Procedure:

-

Mix the powdered ginseng with the extraction solvent at a solid-to-solvent ratio of 1:10 (g/mL).

-

Perform ultrasound-assisted extraction at a power of 1000 W for 30 minutes at 30°C.

-

Repeat the extraction process three times.

-

Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

-

Enrichment of Total Saponins

Macroporous resin column chromatography is an effective method for the enrichment of total saponins from the crude extract.

Protocol:

-

Resin: Diaion HP-20 macroporous resin.

-

Procedure:

-

Dissolve the crude extract in water and apply it to the Diaion HP-20 column.

-

Wash the column with distilled water to remove polar impurities such as sugars and amino acids.

-

Elute the total saponins with 60-80% aqueous methanol.

-

Collect the eluate and concentrate it under vacuum to yield the total saponin fraction.

-

Isolation of this compound

The final isolation and purification of this compound is typically achieved through silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Protocol:

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol-water (e.g., starting with 13:3:1 and gradually increasing the polarity).

-

Procedure: Apply the enriched saponin fraction to the silica gel column and elute with the mobile phase. Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative HPLC:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 203 nm.

-

Procedure: Pool the fractions containing Rg2 from the silica gel chromatography, concentrate, and inject into the preparative HPLC system. Collect the peak corresponding to this compound.

-

Quantitative Analysis

The quantification of this compound in various Panax ginseng samples is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques.

| Plant Part/Product | This compound Content (mg/g) | Analytical Method | Reference |

| Red Ginseng Extract | Varies, typically lower than major ginsenosides | HPLC | [5] |

| White Ginseng | Lower concentration than Red Ginseng | LC-MS/MS | |

| Ginseng Leaves | Higher levels than roots | HPLC | [6] |

| Ginseng Roots (by age) | Varies with age, maximal accumulation around 5 years | HPLC | [6] |

Table 2: Quantitative Content of this compound in Panax ginseng

A validated UPLC method for the simultaneous determination of 30 ginsenosides, including this compound, reported a detection limit of 0.4 to 1.7 mg/L.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the complex structure of ginsenosides. The chemical shifts of key protons and carbons, particularly around the C-20 stereocenter, are critical for distinguishing between the 20(R) and 20(S) epimers.

| Carbon No. | ¹³C Chemical Shift (δ ppm) in Pyridine-d₅ | Proton | ¹H Chemical Shift (δ ppm) in Pyridine-d₅ |

| 3 | 78.0 | H-3 | 3.25 (dd, J=11.5, 4.5 Hz) |

| 12 | 71.2 | H-12 | 4.25 (dd, J=11.0, 5.0 Hz) |

| 17 | 51.6 | H-17 | 2.35 (m) |

| 20 | 74.2 | - | - |

| 21 | 22.8 | H₃-21 | 1.58 (s) |

| 22 | 35.8 | H₂-22 | 2.18, 1.85 (m) |

| 23 | 22.9 | H₂-23 | 2.05 (m) |

| 24 | 126.3 | H-24 | 5.28 (t, J=7.0 Hz) |

| 25 | 131.0 | - | - |

| 26 | 25.8 | H₃-26 | 1.65 (s) |

| 27 | 17.6 | H₃-27 | 1.62 (s) |

Table 3: Key ¹H and ¹³C NMR Spectral Data for this compound

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, the [M-H]⁻ ion is typically observed. Tandem MS (MS/MS) experiments provide valuable structural information through the characteristic loss of sugar moieties.

| Ion | m/z | Description |

| [M+HCOO]⁻ | 829.5 | Formate adduct |

| [M-H]⁻ | 783.5 | Deprotonated molecule |

| [M-H-Rha]⁻ | 637.4 | Loss of rhamnose |

| [M-H-Rha-Glc]⁻ | 475.4 | Loss of rhamnose and glucose |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

Signaling Pathways

This compound exerts its pharmacological effects, particularly its neuroprotective actions, by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of survival genes.

SIRT1/NF-κB Signaling Pathway

This compound can also modulate inflammatory responses through the Sirtuin 1 (SIRT1)/Nuclear Factor-kappa B (NF-κB) pathway. By activating SIRT1, a deacetylase, it can inhibit the activity of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.[7][8]

Conclusion

This compound is a valuable bioactive compound from Panax ginseng with significant therapeutic potential, particularly in the realm of neuroprotection. This technical guide provides a comprehensive resource for its discovery, isolation, characterization, and mechanisms of action. The detailed protocols and data presented herein are intended to facilitate further research and development of this promising natural product.

References

- 1. Isolation and characterization of ginsenoside-Rg2, 20R-prosapogenin, 20S-prosapogenin and delta 20-prosapogenin. Chemical studies on saponins of Panax ginseng C. A. Meyer, Third report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. CAS 80952-72-3 | this compound [phytopurify.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rg2 Ameliorates High-Fat Diet-Induced Metabolic Disease through SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Analysis of 20(R)-Ginsenoside Rg2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 20(R)-Ginsenoside Rg2, a naturally occurring saponin with significant therapeutic potential. This document details the key spectroscopic data, experimental protocols for its analysis, and insights into its molecular interactions, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of ginsenosides. The ¹H and ¹³C NMR data for this compound, recorded in pyridine-d₅, are presented in Tables 1 and 2. These assignments are crucial for distinguishing it from its 20(S) epimer and other related ginsenosides.

Table 1: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 3 | 3.25 | m | |

| 5 | 0.85 | m | |

| 6 | 4.20 | m | |

| 12 | 4.05 | m | |

| 13 | 1.92 | m | |

| 17 | 2.25 | m | |

| 21 | 1.63 | s | |

| 22 | - | - | - |

| 23 | - | - | - |

| 24 | 5.33 | t | 7.0 |

| 25 | - | - | - |

| 26 | 1.68 | s | |

| 27 | 1.60 | s | |

| 28 | 0.95 | s | |

| 29 | 0.88 | s | |

| 30 | 0.98 | s | |

| Glc (C-6) | |||

| 1' | 4.93 | d | 7.7 |

| 2' | 4.05 | m | |

| 3' | 4.25 | m | |

| 4' | 4.28 | m | |

| 5' | 3.88 | m | |

| 6'a | 4.35 | m | |

| 6'b | 4.25 | m | |

| Rha (C-2') | |||

| 1'' | 5.85 | br s | |

| 2'' | 4.75 | m | |

| 3'' | 4.65 | m | |

| 4'' | 4.25 | m | |

| 5'' | 4.60 | m | |

| 6'' | 1.75 | d | 6.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| Aglycone | Glc (C-6) | ||

| 1 | 39.1 | 1' | 106.0 |

| 2 | 26.8 | 2' | 83.5 |

| 3 | 88.9 | 3' | 78.2 |

| 4 | 39.5 | 4' | 71.8 |

| 5 | 56.4 | 5' | 78.0 |

| 6 | 78.0 | 6' | 62.9 |

| 7 | 48.0 | Rha (C-2') | |

| 8 | 41.0 | 1'' | 102.0 |

| 9 | 50.0 | 2'' | 72.5 |

| 10 | 37.2 | 3'' | 72.8 |

| 11 | 31.0 | 4'' | 74.0 |

| 12 | 71.0 | 5'' | 69.5 |

| 13 | 49.5 | 6'' | 18.8 |

| 14 | 51.5 | ||

| 15 | 31.5 | ||

| 16 | 26.5 | ||

| 17 | 54.8 | ||

| 18 | 16.5 | ||

| 19 | 16.0 | ||

| 20 | 73.0 | ||

| 21 | 22.8 | ||

| 22 | 43.0 | ||

| 23 | 23.0 | ||

| 24 | 126.0 | ||

| 25 | 131.5 | ||

| 26 | 25.8 | ||

| 27 | 17.8 | ||

| 28 | 28.2 | ||

| 29 | 16.8 | ||

| 30 | 17.5 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Ion | m/z (Negative Mode) | Fragmentation Pathway |

| [M-H]⁻ | 783.4877 | Parent Ion |

| [M-H-Rha]⁻ | 637.4298 | Loss of a rhamnose unit (146 Da) |

| [M-H-Rha-Glc]⁻ | 475.3781 | Subsequent loss of a glucose unit (162 Da) |

| [Aglycone-H]⁻ | 475.3781 | Protopanaxatriol aglycone |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data for Ginsenosides (General)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1640 | C=C stretching (alkene) |

| ~1075 | C-O stretching (glycosidic linkages) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of pyridine-d₅. The use of a deuterated solvent is essential to avoid solvent signal interference in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a 5 mm probe.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required compared to ¹H NMR.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and accurate assignment of all proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (pyridine-d₅: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Operate the ESI source in negative ion mode for optimal sensitivity for ginsenosides.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) experiments by selecting the [M-H]⁻ ion for collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and its fragment ions. This information is used to confirm the elemental composition and elucidate the fragmentation pathway.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dried sample with finely ground KBr and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Signaling Pathways

This compound has been shown to modulate several important signaling pathways, including the TGF-β1/Smad and NF-κB pathways, which are implicated in inflammation and fibrosis.

Caption: TGF-β1/Smad signaling pathway and the inhibitory effect of this compound.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of this compound is depicted below.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

The Neuroprotective Mechanisms of 20(R)-Ginsenoside Rg2 in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a protopanaxatriol saponin derived from Panax ginseng, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This technical guide focuses on the 20(R) stereoisomer of ginsenoside Rg2 and delineates its core mechanisms of action in neuronal cells. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

The neuroprotective effects of 20(R)-Ginsenoside Rg2 are multifaceted, encompassing anti-apoptotic, anti-oxidant, and anti-inflammatory actions. These effects are mediated through the modulation of several key intracellular signaling pathways, ultimately preserving neuronal integrity and function in the face of various insults, including excitotoxicity, oxidative stress, and neuroinflammation. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.

Core Mechanisms of Action

Anti-Apoptotic Effects

This compound exerts potent anti-apoptotic effects in neuronal cells by modulating key players in the programmed cell death cascade. In models of oxygen-glucose deprivation and reperfusion (OGD/R), a condition that mimics ischemic stroke, pretreatment with 20(R)-Rg2 has been shown to significantly increase neuronal cell survival.[1] This protective effect is, in part, attributed to the inhibition of caspase-3 activity, a critical executioner caspase in the apoptotic pathway.[1] By reducing caspase-3 activation, 20(R)-Rg2 helps to prevent the downstream cleavage of cellular substrates that leads to cell death.

Furthermore, ginsenoside Rg2 has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a common pathological feature of many neurodegenerative diseases. This compound has demonstrated significant antioxidant properties in neuronal cells.

In response to oxidative insults, such as those induced by OGD/R, 20(R)-Rg2 treatment leads to a significant increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[1] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[1] These actions collectively enhance the antioxidant capacity of neuronal cells and protect them from oxidative damage.[2]

Modulation of Intracellular Calcium Homeostasis

Dysregulation of intracellular calcium (Ca2+) homeostasis is a key event in neuronal injury, leading to the activation of various downstream neurotoxic pathways. This compound has been shown to play a crucial role in maintaining Ca2+ homeostasis. In cortical neurons subjected to OGD/R, pretreatment with 20(R)-Rg2 significantly attenuates the increase in intracellular Ca2+ concentration.[1] By preventing Ca2+ overload, 20(R)-Rg2 helps to mitigate excitotoxicity and preserve neuronal function.

Anti-Inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the pathogenesis of neurodegenerative diseases. Ginsenoside Rg2 has been shown to possess anti-inflammatory properties by modulating microglial and astrocytic activation. While direct evidence for the 20(R) isomer is still emerging, studies on ginsenoside Rg2 demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in activated microglia. This anti-inflammatory effect is often mediated through the inhibition of signaling pathways like the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway.

Promotion of Neurite Outgrowth

In addition to its protective effects on neuronal survival, ginsenoside Rg2 has been shown to promote neuronal differentiation and neurite outgrowth. In PC-12 cells, a common model for studying neuronal differentiation, 20(R)-Rg2 has been observed to induce neurite formation, suggesting a role in neuronal repair and regeneration.[3] This effect is often associated with the activation of signaling pathways that regulate cytoskeletal dynamics and gene expression related to neuronal development.

Signaling Pathways Modulated by this compound

The diverse neuroprotective effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway is strongly associated with neuroprotection. While direct evidence for 20(R)-Rg2 is building, studies on ginsenoside Rg2 have shown that it can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1), thereby promoting neuronal survival.

MAPK/ERK Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a complex role in neuronal function, with its activation being linked to both cell survival and death depending on the context and duration of the signal. Some studies suggest that ginsenoside Rg2 can modulate the MAPK/ERK pathway. For instance, in a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, ginsenoside Rg2 was found to decrease the phosphorylation of ERK.[3] The precise role of 20(R)-Rg2 in modulating this pathway in different neuronal injury models warrants further investigation. A study on 3xTg-AD mice showed that Rg2 treatment upregulated the ratios of p-ERK/ERK and p-MAPK/MAPK, suggesting neuroprotective effects may be related to this pathway.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in neuronal cells.

Table 1: Effects of this compound on Neuronal Viability and Apoptosis in an In Vitro Ischemia Model

| Parameter | Cell Type | Model | 20(R)-Rg2 Concentration (µmol/L) | Outcome | Reference |

| Cell Survival Rate | Primary Cortical Neurons | OGD/R | 40 | Significantly increased compared to the model group | [1] |

| Caspase-3 Activity | Primary Cortical Neurons | OGD/R | 80 | Significantly decreased compared to the model group | [1] |

Table 2: Effects of this compound on Oxidative Stress Markers in an In Vitro Ischemia Model

| Parameter | Cell Type | Model | 20(R)-Rg2 Concentration (µmol/L) | Outcome | Reference |

| SOD Activity | Primary Cortical Neurons | OGD/R | 80 | Significantly increased compared to the model group | [1] |

| MDA Content | Primary Cortical Neurons | OGD/R | 20, 40, 80 | Significantly decreased compared to the model group | [1] |

Table 3: Effects of this compound on Intracellular Calcium Concentration in an In Vitro Ischemia Model

| Parameter | Cell Type | Model | 20(R)-Rg2 Concentration (µmol/L) | Outcome | Reference |

| Intracellular Ca2+ Fluorescent Optical Gray Value | Primary Cortical Neurons | OGD/R | 40, 80 | Significantly decreased compared to the model group | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Primary Cortical Neuron Culture and Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

Cell Culture:

-

Isolate cortical neurons from embryonic day 16-18 Sprague-Dawley rats.

-

Dissociate the cortical tissue using trypsin and mechanical trituration.

-

Plate the cells on poly-L-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Use the neurons for experiments after 7 days in vitro.[1]

-

-

OGD/R Procedure:

-

For the OGD phase, replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) at 37°C for a specified duration (e.g., 2 hours).

-

For the reperfusion phase, terminate the OGD by replacing the glucose-free EBSS with the original culture medium.

-

Return the plates to the normoxic incubator (95% air, 5% CO2) at 37°C for a specified duration (e.g., 24 hours).[1]

-

For drug treatment groups, pretreat the neurons with various concentrations of this compound (e.g., 20, 40, 80 µmol/L) for 24 hours before inducing OGD.[1]

-

Measurement of Intracellular Calcium Concentration

-

Fluorescent Dye Loading:

-

Wash the cultured neurons with a balanced salt solution (BSS).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), in BSS for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

Wash the cells with BSS to remove the extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslips with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells at alternating wavelengths of 340 nm and 380 nm, and measure the emission fluorescence at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Record the fluorescence ratio before and after experimental manipulations to measure changes in intracellular calcium levels. The results can be presented as the fluorescent optical gray value.[1]

-

Caspase-3 Activity Assay

-

Cell Lysate Preparation:

-

After experimental treatment, harvest the neuronal cells and wash them with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing protease inhibitors on ice for a specified time (e.g., 15-30 minutes).

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet the cell debris.

-

Collect the supernatant containing the cytosolic proteins.

-

-

Enzymatic Assay:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Measure the absorbance of the cleaved p-nitroaniline (pNA) chromophore at 405 nm using a microplate reader.

-

The caspase-3 activity is proportional to the absorbance and can be expressed as a fold change relative to the control group.[1]

-

Measurement of SOD Activity and MDA Content

-

Sample Preparation:

-

Homogenize the neuronal cell pellets or brain tissue samples in an appropriate buffer on ice.

-

Centrifuge the homogenate to remove debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

SOD Activity Assay:

-

Use a commercially available SOD assay kit.

-

The assay is typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample.

-

Follow the manufacturer's instructions to mix the sample with the reaction solution.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the SOD activity based on a standard curve and express it as units per milligram of protein (U/mg protein).[1]

-

-

MDA Content Assay:

-

Use a commercially available MDA assay kit (e.g., based on the thiobarbituric acid reactive substances - TBARS method).

-

Mix the sample with the provided reagents, which typically include an acidic solution and thiobarbituric acid (TBA).

-

Heat the mixture at a high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to form a colored product.

-

After cooling, measure the absorbance of the product at a specific wavelength (e.g., 532 nm) using a microplate reader.

-

Calculate the MDA concentration based on a standard curve and express it as nanomoles per milligram of protein (nmol/mg protein).[1]

-

Western Blotting for Phosphorylated ERK

-

Protein Extraction and Quantification:

-

Lyse the treated neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total ERK (t-ERK) and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. The results are often expressed as the ratio of p-ERK to t-ERK.[3][4]

-

Visualizations

Signaling Pathways

Caption: Overview of this compound's neuroprotective mechanisms.

Caption: Anti-apoptotic signaling cascade modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for in vitro ischemia studies.

Conclusion

This compound demonstrates significant neuroprotective potential through a combination of anti-apoptotic, anti-oxidant, and anti-inflammatory mechanisms, as well as by modulating intracellular calcium homeostasis and promoting neurite outgrowth. Its ability to interact with key signaling pathways such as PI3K/Akt and MAPK/ERK underscores its potential as a multi-target therapeutic agent for neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel neuroprotective drug. Future studies should continue to elucidate the specific molecular targets of this compound and validate its efficacy in more complex preclinical models of neurodegeneration and neuronal injury.

References

- 1. [Effect of Ginsenoside Rg2 and Its Stereoisomers on Oxygen-Glucose Deprivation and Reperfusion Induced Cortical Neuronal Injury Model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg2 alleviates neurovascular damage in 3xTg-AD mice with Alzheimer's disease through the MAPK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20(R)-Ginsenoside Rg2: Natural Sources and Abundance

Abstract

Ginsenoside Rg2, a protopanaxatriol-type saponin, is a significant bioactive constituent of plants from the Panax genus. It exists as two stereoisomers, 20(S) and 20(R), which exhibit distinct pharmacological activities. This technical guide focuses specifically on the 20(R) epimer of Ginsenoside Rg2, providing a detailed overview of its natural sources, abundance in various plant tissues, and relevant experimental methodologies for its isolation and quantification. Furthermore, this document elucidates a key signaling pathway modulated by Rg2, offering valuable insights for researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and therapeutics.

Introduction to 20(R)-Ginsenoside Rg2

Ginsenosides are a class of triterpenoid saponins considered the primary active compounds in ginseng.[1] These compounds are responsible for the wide range of pharmacological effects attributed to ginseng, including neuroprotective, anti-inflammatory, and anti-cancer activities.[2][3] Ginsenoside Rg2 is structurally classified as a protopanaxatriol (PPT) type ginsenoside. The stereochemistry at the C-20 position is a critical determinant of its biological function, with the 20(R) and 20(S) epimers often showing different effects.[4] this compound, specifically, has been noted for its potential in neuroprotection and cardiovascular health.[2][5] Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the Panax genus of the Araliaceae family.[6] Different species, as well as different parts of the same plant, exhibit significant variations in ginsenoside profiles and concentrations.

Key plant sources include:

-

Panax ginseng C.A. Meyer (Asian or Korean Ginseng): This is the most extensively studied ginseng species. This compound is found in its roots, leaves, stems, and berries.[7][8]

-

Panax quinquefolius L. (American Ginseng): While its ginsenoside profile differs from P. ginseng, it also contains Rg2.[1][9]

-

Panax notoginseng (Burk.) F.H. Chen (Notoginseng): Also known as Sanchi ginseng, this species is another documented source of Rg2.[10]

The abundance of ginsenosides is not limited to the root; other parts of the plant, particularly the leaves and berries, can be richer sources of certain compounds.[2][7] For instance, the total ginsenoside content in P. ginseng leaves can be substantially higher than in the main root.[2]

Quantitative Abundance of this compound

The concentration of this compound is highly variable, depending on the plant species, the specific organ, the age of the plant, and the processing methods used (e.g., fresh vs. red ginseng). The following table summarizes quantitative data from a comprehensive analysis of Panax ginseng using UPLC-QTOF/MS.

| Plant Source (Species) | Plant Part | Abundance of this compound (µg/g dry weight) | Reference |

| Panax ginseng | Root | 0.94 | [7] |

| Panax ginseng | Stem & Leaf | 4.75 | [7] |

| Panax ginseng | Berry | 13.91 | [7] |

Note: The data highlights that the berry of Panax ginseng is a particularly rich source of this compound compared to the root and leaves.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail a representative protocol for the extraction and analysis of ginsenosides from plant material using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).

Extraction Workflow

The following diagram illustrates the general workflow for extracting and quantifying this compound from Panax plant material.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

-

Harvesting and Drying: Collect the desired plant part (e.g., roots, leaves, berries). Immediately freeze the samples in liquid nitrogen and lyophilize (freeze-dry) to preserve the chemical integrity.

-

Grinding: Grind the dried plant material into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

-

Solvent Extraction: Accurately weigh approximately 100 mg of the powdered sample. Add 1 mL of 70% (v/v) aqueous methanol.

-

Ultrasonication: Sonicate the mixture in an ultrasonic bath for 60 minutes to ensure efficient extraction of ginsenosides.[7]

-

Centrifugation: Centrifuge the resulting slurry at 13,000 rpm for 10 minutes to pellet the solid plant debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates prior to analysis.[4]

4.2.2. UPLC-QTOF/MS Quantification This method provides high resolution and sensitivity for separating and quantifying isomeric ginsenosides.

-

Chromatographic System: Waters Acquity UPLC System.[7]

-

Column: Waters Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm).[5][7]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might start at 15-20% B, increasing to 30-40% B over 15-20 minutes, followed by further increases to elute less polar compounds, and a final re-equilibration step.[5]

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters Xevo G2 QTOF Mass Spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.[7]

-

Detection: Data is acquired over a mass range of m/z 100–1500. This compound is identified and quantified based on its exact mass and retention time compared to a certified reference standard. The [M+HCOO]⁻ adduct at m/z 829.4942 is typically used for quantification.[7]

Relevant Signaling Pathway: Inhibition of NF-κB and MAPK

Ginsenoside Rg2 has been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways. In osteoclasts, Rg2 inhibits differentiation induced by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[11] This inhibition is achieved by downregulating the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.

The diagram below outlines this inhibitory mechanism. RANKL binding to its receptor (RANK) normally triggers a cascade involving TRAF6, which activates both the MAPK pathway (p38, ERK, JNK) and the NF-κB pathway. These pathways converge to activate transcription factors like c-Fos and NFATc1, promoting the expression of genes required for osteoclast formation. Ginsenoside Rg2 intervenes by suppressing the phosphorylation of MAPKs and inhibiting the activation of NF-κB, thereby blocking the entire downstream process.[11]

Conclusion

This compound is a valuable natural product with significant therapeutic potential, primarily sourced from plants of the Panax genus. Quantitative analysis reveals that its abundance varies greatly across different plant organs, with the berries of Panax ginseng emerging as a particularly concentrated source. The application of advanced analytical techniques like UPLC-QTOF/MS is essential for the accurate quantification and isolation of this specific stereoisomer. Furthermore, elucidation of its mechanism of action, such as the inhibition of the NF-κB and MAPK signaling pathways, provides a solid scientific basis for its development as an anti-inflammatory agent. This guide provides foundational data and methodologies to support further research and development of this compound.

References

- 1. Ginsenoside - Wikipedia [en.wikipedia.org]

- 2. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenosides compound K and Rh(2) inhibit tumor necrosis factor-alpha-induced activation of the NF-kappaB and JNK pathways in human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 80952-72-3 | this compound [phytopurify.com]

- 7. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in Ginsenosides Composition of Ginseng Leaf and Stem after an Ultrasonication Process -Korean Journal of Pharmacognosy [koreascience.kr]

- 9. Ginseng leaf-stem: bioactive constituents and pharmacological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg2 inhibits osteoclastogenesis by downregulating the NFATc1, c-Fos, and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

stereochemistry and absolute configuration of 20(R)-Ginsenoside Rg2

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of 20(R)-Ginsenoside Rg2

Introduction

Ginsenoside Rg2 is a protopanaxatriol-type saponin, a class of tetracyclic triterpenoid glycosides, predominantly extracted from the roots, stems, and leaves of Panax ginseng C. A. Mey.[1][2][3] The stereochemistry of ginsenosides is a critical determinant of their biological activity, with subtle changes in the three-dimensional arrangement of atoms leading to significant differences in pharmacological effects. This guide focuses on the 20(R)-epimer of Ginsenoside Rg2, delving into its precise stereochemical structure, the experimental methodologies used to determine its absolute configuration, and its influence on biological signaling pathways. The distinction between the 20(R) and 20(S) epimers is particularly important, as these stereoisomers can exhibit varied neuroprotective, anti-inflammatory, and anti-diabetic properties.[3]

Chemical Structure and Absolute Configuration

The absolute configuration of a chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. The key chiral center that distinguishes the 20(R) and 20(S) epimers of Ginsenoside Rg2 is the carbon atom at position 20 (C-20) of the aglycone backbone.

-

IUPAC Name: (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[4]

Assignment of the 20(R) Configuration:

-

Priority Assignment: The four groups attached to the C-20 chiral center are prioritized based on the atomic number of the atoms directly bonded to it.

-

Priority 1: The hydroxyl (-OH) group.

-

Priority 2: The C-22 atom of the side chain.

-

Priority 3: The C-17 atom of the steroid ring.

-

Priority 4: The C-21 methyl group.

-

-

Orientation: The molecule is oriented so that the lowest priority group (the C-21 methyl group) points away from the viewer.

-

Directionality: The path from priority 1 to 2 to 3 is traced. For this compound, this path proceeds in a clockwise direction, hence the 'R' designation.

Experimental Determination of Absolute Configuration

The definitive assignment of the C-20 stereochemistry relies on advanced analytical techniques capable of resolving the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structure elucidation. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) near a chiral center are highly sensitive to the local stereochemical environment. The key distinction between the 20(R) and 20(S) epimers of Rg2 is observed in the chemical shifts of the C-20, C-21, and C-22 nuclei. In 20(R)-Rg2, the C-21 methyl group is shielded compared to its position in the 20(S) epimer, resulting in a characteristic upfield shift in the ¹³C-NMR spectrum.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of absolute configuration.[3][6][7] By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct visualization of the stereochemistry at all chiral centers, including C-20.

High-Performance Liquid Chromatography (HPLC)

While not a direct method for determining absolute configuration, HPLC is crucial for the separation of the 20(R) and 20(S) enantiomers, which is a prerequisite for their individual characterization and biological testing.[8] Chiral stationary phases or specific mobile phase conditions can be employed to achieve baseline separation of the epimers based on their differential interactions with the column.

Quantitative Data

The following tables summarize the key analytical data used to distinguish between this compound and its 20(S) epimer.

Table 1: Comparative ¹³C-NMR Chemical Shifts (δ) for C-20 Epimers of Ginsenoside Rg2

| Carbon Atom | 20(S)-Ginsenoside Rg2 (δ ppm) | This compound (δ ppm) | Key Differentiating Shift |

| C-17 | 51.6 | 51.4 | Minor |

| C-20 | 73.1 | 72.8 | Minor |

| C-21 | 26.8 | 22.7 | Significant Upfield Shift |

| C-22 | 35.8 | 42.6 | Significant Downfield Shift |

Data compiled from studies on ginsenoside epimers.[9] Exact values may vary slightly based on solvent and experimental conditions.

Table 2: HPLC Separation Parameters for 20(R) and 20(S)-Ginsenoside Rg2

| Parameter | Value |

| Column | Diamonsil ODS C18 reversed-phase (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Methanol : 4% aq. H₃PO₄ (65:35, v/v), pH 5.1 |

| Detection | UV at 203 nm |

| Retention Time (20(S)-Rg2) | ~13.6 min |

| Retention Time (20(R)-Rg2) | ~14.5 min |

Protocol based on the method developed for simultaneous enantiomer determination.[8]

Experimental Protocols

Protocol 1: NMR Spectroscopy for Stereochemical Assignment

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., Pyridine-d₅ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Acquire a ¹³C-NMR spectrum with proton decoupling.

-

Acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

-

Data Analysis:

-

Assign all proton and carbon signals by analyzing the 1D and 2D spectra.

-

Pay specific attention to the chemical shifts of C-17, C-20, C-21, and C-22.

-

Compare the observed chemical shifts with established literature values for 20(R) and 20(S) epimers to confirm the configuration.[9]

-

Protocol 2: HPLC for Enantiomeric Separation

-

System Preparation: Equilibrate the HPLC system, as described in Table 2, with the mobile phase at a constant flow rate until a stable baseline is achieved.[8]

-

Sample Preparation: Prepare a stock solution of the Ginsenoside Rg2 epimeric mixture in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration curves (e.g., 2.0-250 µg/mL).[8]

-

Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.

-

Chromatogram Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both epimers.

-

Analysis: Identify the peaks corresponding to 20(R)- and 20(S)-Ginsenoside Rg2 based on the retention times of pure standards. Quantify the peaks by integrating the area under the curve.

Biological Activity and Signaling Pathways

The stereochemistry at C-20 significantly impacts the biological effects of Ginsenoside Rg2. This compound has been noted for its neuroprotective effects, potentially through the modulation of key cellular signaling pathways.[3][11] One such pathway is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis. Ginsenosides have been shown to influence this pathway, thereby protecting cells from various stressors.[12][13]

Visualizations

Caption: General experimental workflow for the isolation and structural determination of this compound.

Caption: Simplified PI3K/Akt signaling pathway modulated by this compound, leading to neuroprotection.

Caption: Logical relationship between C-20 stereochemistry and differential biological activity.

References

- 1. This compound | 80952-72-3 [chemicalbook.com]

- 2. Ginsenoside Rg2 | CAS:52286-74-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. 20R-Ginsenoside Rg2 | C42H72O13 | CID 75412551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C42H72O13 | CID 12912318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Simultaneous enantiomer determination of 20 (R)- and 20 (S)-ginsenoside-Rg2 in rat plasma after intravenous administration using HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. db-thueringen.de [db-thueringen.de]

- 13. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Transformation of Ginsenosides to 20(R)-Ginsenoside Rg2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic transformation of major ginsenosides into the pharmacologically significant minor ginsenoside, 20(R)-Ginsenoside Rg2. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways to facilitate understanding and application in research and drug development.

Introduction

Ginsenosides, the primary active components of ginseng, are classified into protopanaxadiol (PPD) and protopanaxatriol (PPT) types. Minor ginsenosides, such as Ginsenoside Rg2, often exhibit enhanced bioavailability and more potent pharmacological activities compared to their major, more abundant precursors. The 20(R) and 20(S) epimers of ginsenosides can display distinct biological effects. This compound has garnered interest for its potential neuroprotective and anti-inflammatory properties. Enzymatic and microbial biotransformation offers a highly specific, efficient, and environmentally friendly approach to produce these rare ginsenosides from readily available major ginsenosides like Ginsenoside Re.

Enzymatic Transformation of Ginsenoside Re to this compound

The most common precursor for the production of Ginsenoside Rg2 is the major ginsenoside Re, which belongs to the PPT-type ginsenosides. The enzymatic transformation typically involves the selective hydrolysis of the glucose moiety at the C-20 position of the ginsenoside backbone.

Biotransformation using Cordyceps sinensis

One effective method for producing a mixture of 20(S) and this compound is through fermentation with the fungus Cordyceps sinensis. This process involves the transformation of Ginsenoside Re to 20(S/R)-Ginsenoside Rg2, which is then further metabolized.[1]

Experimental Protocol:

A detailed experimental protocol for this biotransformation is summarized below.

-

Microorganism: Cordyceps sinensis

-

Substrate: Ginsenoside Re

-

Culture Medium: Optimized medium containing 20 g/L glucose, 5 g/L ammonium sulfate, and 1 mM FeCl₃.[1]

-

Fermentation Conditions: The culture is incubated for a period of 6 days to achieve reaction equilibrium.[1]

-

Transformation Pathway: The biotransformation follows the pathway: Re → 20(S/R)-Rg2 → 20(S/R)-Rf2.[1]

-

Analysis: The products can be analyzed and quantified using Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LC-IT-TOF-MS) and 13C-NMR. The absolute quantities of the final products can be determined by Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS).[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Bioconversion Rate (to 20(S/R)-Rf2) | 83.1% | [1] |

| Proportion of 20(S)-Rf2 | 46.8% | [1] |

| Proportion of 20(R)-Rf2 | 36.3% | [1] |

Note: The molar bioconversion rate is for the final product 20(S/R)-Rf2, indicating a high initial conversion of Re to 20(S/R)-Rg2.

Other Enzymatic Methods

Various other enzymes and microorganisms have been reported to catalyze the transformation of ginsenosides to Ginsenoside Rg2, primarily the 20(S) epimer. However, these methods highlight the diversity of biocatalysts available for ginsenoside modification.

| Enzyme/Microorganism | Substrate | Product | Reference |

| β-Galactosidase (Aspergillus oryzae) | Protopanaxatriol-type saponin mixture | 20(S)-Ginsenoside Rg2 | [2][3] |

| Lactase (Penicillium sp.) | Protopanaxatriol-type saponin mixture | 20(S)-Ginsenoside Rg2 | [2][3] |

| Recombinant β-glucosidase (Bgp1) | Ginsenoside Re | 20(S)-Ginsenoside Rg2 | [4] |

| Crude enzyme (Microbacterium esteraromaticum GS514) | Ginsenoside Re | 20(S)-Ginsenoside Rg2 (in the presence of NaCl) | [5][6] |

Experimental Workflow for Enzymatic Transformation:

Purification and Analysis of this compound

The separation of the 20(R) and 20(S) epimers of Ginsenoside Rg2 is crucial for obtaining the pure 20(R) form for pharmacological studies. High-performance liquid chromatography (HPLC) is the method of choice for this separation.

HPLC Separation Protocol:

A simple and reproducible HPLC method has been developed for the simultaneous analysis of 20(R)- and 20(S)-Ginsenoside Rg2.

-

Column: Diamonsil ODS C18 reversed-phase column (5 µm, 250 mm x 4.6 mm) with an RP18 (5 µm) guard column.

-

Mobile Phase: MeOH-aq. 4% H₃PO₄ (65:35, v/v, pH 5.1).

-

Detection: UV at 203 nm.

-

Retention Times:

-

20(S)-Ginsenoside Rg2: 13.6 min

-

This compound: 14.5 min

-

Pharmacological Activities and Signaling Pathways of this compound

Ginsenoside Rg2, including its 20(R) epimer, has been shown to possess significant neuroprotective and anti-inflammatory activities. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated protective effects in various models of neuronal injury.

-

PI3K/Akt Signaling Pathway: Ginsenoside Rg2 has been shown to improve cognitive dysfunction by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[7] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Anti-inflammatory Effects

Ginsenoside Rg2 can mitigate inflammatory responses by modulating key inflammatory signaling pathways.

-

TLR4/NF-κB Signaling Pathway: this compound has been found to alleviate neurological injury by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a central regulator of the inflammatory response.

-

SIRT1 Signaling Pathway: Both 20(S)- and this compound have been identified as activators of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and anti-inflammatory processes.[8][9][10] Activation of SIRT1 can lead to the deacetylation of various transcription factors, including NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Conclusion

The enzymatic transformation of major ginsenosides into this compound represents a promising strategy for the sustainable production of this valuable bioactive compound. This guide has provided detailed methodologies for its synthesis and purification, along with an overview of its neuroprotective and anti-inflammatory mechanisms of action. The presented data and visualized pathways offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on optimizing stereoselective enzymatic synthesis and conducting further preclinical and clinical studies to validate its pharmacological efficacy.

References

- 1. Highly regioselective bioconversion of ginsenoside Re into 20(S/R)-Rf2 by an optimized culture of Cordyceps sinensis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Enzymatic preparation of ginsenosides Rg2, Rh1, and F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of ginsenosides Re and Rg1 into ginsenosides Rg2 and Rh1 by recombinant β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme-catalyzed Preparation of 20(S)-Ginsenoside Rg2,20(S)-Ginsenoside Rh1 and 20(S)-PPT [cjcu.jlu.edu.cn]

- 6. Enzyme-catalyzed Preparation of 20(S)-Ginsenoside Rg2,20(S)-Ginsenoside Rh1 and 20(S)-PPT [cjcu.jlu.edu.cn]

- 7. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 20(S)-Ginsenoside Rg2 by Rat Liver Microsomes: Bioactivation to SIRT1-Activating Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rg2 Ameliorates High-Fat Diet-Induced Metabolic Disease through SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fate of 20(R)-Ginsenoside Rg2: A Technical Guide to Its Degradation Pathways and Byproducts

For Immediate Release

This technical guide provides an in-depth exploration of the degradation pathways of 20(R)-Ginsenoside Rg2, a pharmacologically significant saponin isolated from Panax ginseng. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical transformations Rg2 undergoes under various conditions, the resulting byproducts, and the methodologies for their analysis. Furthermore, it delves into the signaling pathways modulated by Rg2 and its derivatives, offering a comprehensive resource for understanding its biological implications.

Core Degradation Pathways

This compound is susceptible to degradation through several mechanisms, primarily acid hydrolysis, thermal processing, and enzymatic conversion. These processes lead to the cleavage of glycosidic bonds and other structural modifications, yielding a range of bioactive metabolites.

Acid-Catalyzed Degradation

Acidic conditions promote the hydrolysis of the sugar moieties attached to the ginsenoside aglycone. The glycosidic bond at the C-20 position is particularly labile.[1] Treatment with dilute acids, such as sulfuric or acetic acid, can lead to the formation of various byproducts. For instance, ginsenoside Re can be hydrolyzed by dilute sulfuric acid to primarily produce 20(R/S)-ginsenoside Rg2.[1] Further degradation under acidic conditions can yield ginsenoside Rh1 and the aglycone protopanaxatriol (PPT).[2]

A study investigating the optimal conditions for producing this compound from ginseng stem and leaf saponins via acetic acid degradation identified a material-liquid ratio of 1:20, a degradation temperature of 80°C, a degradation time of 4 hours, and an acetic acid content of 30% as optimal, achieving a conversion rate of 24.29% from ginsenoside Re.[2]

dot

Thermal Degradation

Heat treatment is a common processing method for ginseng that significantly alters its ginsenoside profile. Thermal degradation of this compound can lead to the formation of dehydrated and epimerized products. During the processing of red ginseng, ginsenoside Re, a precursor to Rg2, is converted to Rg2.[3] Further heating can lead to the dehydration of Rg2 to form ginsenosides Rg6 and F4.[3][4] The ether bond at position C-20 in the dammarane skeleton is particularly unstable under thermal conditions.[3]

dot

Enzymatic and Microbial Degradation

Enzymatic transformation offers a highly specific method for producing minor ginsenosides from more abundant precursors. Various glycoside hydrolases can selectively cleave sugar moieties. For instance, crude enzyme preparations from Microbacterium esteraromaticum GS514 have been shown to hydrolyze ginsenoside Re to 20(S)-ginsenoside Rg2 in the presence of NaCl.[5][6] Human intestinal bacteria also play a crucial role in the metabolism of ginsenosides.[7] Orally administered ginsenosides are biotransformed by gastric juice and digestive and bacterial enzymes in the gastrointestinal tract.[8] For example, ginsenoside Re can be metabolized to ginsenoside Rg2 and then to ginsenoside Rh1 by intestinal microflora.[9]

References

- 1. Ginsenoside Re as a Probe for Evaluating the Catalytic Potential of Microcrystalline Cellulose for the Degradation of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enzyme-catalyzed Preparation of 20(S)-Ginsenoside Rg2,20(S)-Ginsenoside Rh1 and 20(S)-PPT [cjcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 20(R)-Ginsenoside Rg2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals